3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(Pyrrol-1-yl)thiophene-2-methanol often involves complex reactions. For instance, conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, which share structural similarities, have been synthesized through chemical and electrochemical polymerization processes. These synthesis methods highlight the versatility and complexity of producing compounds with thiophene and pyrrole units (Pandule et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-(Pyrrol-1-yl)thiophene-2-methanol and related compounds is crucial in determining their electronic and optical properties. For instance, the UV-visible absorption and cyclic voltammograms of similar SNS monomers indicate the presence of π-π* transitions and under-gap electronic transitions, essential for conducting polymers (Pandule et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of 3-(Pyrrol-1-yl)thiophene-2-methanol derivatives can lead to various interesting compounds. For example, N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, which are structurally similar, undergo self-condensation to produce bis(thienopyrrolyl)methanes, demonstrating the potential for creating complex molecular architectures (Torosyan et al., 2018).
Physical Properties Analysis
The physical properties, such as thermal stability and electrical conductivity, of 3-(Pyrrol-1-yl)thiophene-2-methanol derivatives are influenced by their molecular structure. Conducting polymers based on similar structures have shown good thermal stability up to 400°C and varying electrical conductivity based on substituent effects, highlighting the importance of molecular design in tailoring material properties (Pandule et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards electrophiles or nucleophiles, of 3-(Pyrrol-1-yl)thiophene-2-methanol and its derivatives are key to their applications in synthesis and material science. The ability of similar compounds to undergo various reactions, including cycloadditions and polymerizations, underscores the versatility of thiophene-pyrrole-based compounds in organic synthesis and materials chemistry (Torosyan et al., 2018).
Scientific Research Applications
Conducting Polymers
- A study by Pandule et al. (2014) synthesized conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives. These polymers showed good electrical conductivity and thermal stability, making them potentially useful in electronic applications (Pandule et al., 2014).
Chemosensors
- Gosavi-Mirkute et al. (2017) developed naphthoquinone-based chemosensors, including thiophene derivatives, for detecting transition metal ions. These compounds exhibited selectivity towards Cu2+ ions, changing color during complexation, which could be useful in environmental monitoring (Gosavi-Mirkute et al., 2017).
Photovoltaic Materials
- Dang et al. (2014) synthesized two-dimensional low band-gap copolymers with thiophene and diketopyrrolopyrrole units. These polymers showed potential for improved photovoltaic performance in solar cells, indicating their use in renewable energy applications (Dang et al., 2014).
Synthesis and Reactivity
- Research by Smari et al. (2015) explored the regioselectivity of Pd-catalyzed direct arylation of 3-(pyrrol-1-yl)thiophene derivatives. This study is significant for understanding the chemical reactivity of these compounds, which is crucial for their application in organic synthesis (Smari et al., 2015).
Potential Applications in Material Science
- Ak et al. (2007) investigated a copolymer of thiophene and pyrrole for gas sensing applications. This research highlights the potential use of thiophene derivatives in creating sensitive and selective sensors for various gases (Ak et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(3-pyrrol-1-ylthiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSUHWYHSLZKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321645 | |
Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |
CAS RN |
107073-27-8 | |
Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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